molecular formula C17H26ClN3O5 B128904 1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride CAS No. 158446-41-4

1-(tert-Butylamino)-3-(2-((3-methoxy-1,2,4-oxadiazol-5-yl)methoxy)phenoxy)propan-2-ol hydrochloride

Cat. No. B128904
CAS RN: 158446-41-4
M. Wt: 387.9 g/mol
InChI Key: IQEOUWNTUSFDSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butylamino group attached to the 1-position of a propan-2-ol molecule. The 3-position of the propan-2-ol molecule is attached to a phenoxy group, which is further substituted at the 2-position with a methoxy-1,2,4-oxadiazol-5-yl group .

Scientific Research Applications

Pharmacokinetics and Metabolism

Proxodolol’s metabolism has been extensively studied using techniques like Thin Layer Chromatography (TLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR). These studies are crucial for understanding how the drug is processed within the body and the metabolic pathways it undergoes .

Serum Concentration Measurement

The compound’s concentration in blood serum can be determined using reversed-phase high-performance liquid chromatography (HPLC). This method is vital for pharmacokinetic studies and to monitor the drug levels in patients during therapy .

Ophthalmic Applications

Research indicates that Proxodolol can be used in a thermoreversible hydrogel suspension for ophthalmic applications. This form of delivery is shown to prolong the drug’s action, potentially improving therapeutic outcomes for eye conditions .

properties

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEOUWNTUSFDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935921
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxodolol

CAS RN

158446-41-4
Record name Proxodolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLEPRODOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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